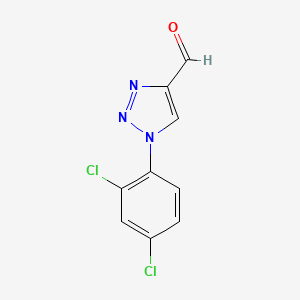

1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Descripción

1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2,4-dichlorophenyl group at position 1 and a carbaldehyde moiety at position 3. The dichlorophenyl substituent enhances lipophilicity and bioactivity, making the compound a candidate for antimicrobial and agrochemical applications . Its synthesis typically involves click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to other triazole derivatives . The carbaldehyde group provides a reactive site for further derivatization, enabling the creation of hydrazones, Schiff bases, or other functionalized analogs .

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCOQKGOIDIVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501188246 | |

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423032-41-0 | |

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H6Cl2N4O

- Molecular Weight : 233.07 g/mol

- CAS Number : Not specified in the sources.

Biological Activity Overview

Triazole derivatives have been extensively studied for their pharmacological properties, particularly in cancer treatment and antifungal applications. The specific compound this compound exhibits notable biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. IC50 values were reported in studies involving derivatives with similar structures.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 16.8 ± 0.37 |

| Spirooxindole derivative | HepG2 | 13.5 ± 0.92 |

These findings indicate that compounds with a dichlorophenyl moiety exhibit enhanced activity against breast and liver cancer cells .

The mechanism of action for triazole compounds typically involves:

- Enzyme Inhibition : These compounds can inhibit enzymes critical for cancer cell proliferation.

- Receptor Interaction : They may bind to specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

Study 1: Anticancer Efficacy

In a comparative study of various triazole derivatives:

- Findings : The compound showed superior activity compared to standard chemotherapeutics like Sorafenib against MDA-MB-231 cells.

- Methodology : Molecular docking simulations were employed to evaluate binding affinities to target proteins.

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of triazoles:

- Results : The compound exhibited inhibitory effects against fungal strains such as Candida albicans.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 32 |

This suggests potential applications in treating fungal infections .

Synthesis Methods

The synthesis of this compound typically involves:

- Huisgen Cycloaddition : A reaction between azides and alkynes under copper(I) catalysis.

General Procedure:

- Combine azide and alkyne in a suitable solvent (e.g., DMF).

- Add copper(I) catalyst to facilitate the cycloaddition.

- Purify the product through recrystallization or chromatography.

Comparación Con Compuestos Similares

Table 1: Comparative Properties of Positional Isomers

*Calculated using fragment-based methods.

Functional Group Variations

Carbaldehyde vs. Carboxylic Acid Derivatives

The carbaldehyde group in the target compound contrasts with carboxylic acid derivatives like 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid (). Carboxylic acids generally exhibit higher solubility but lower membrane permeability than aldehydes. For instance, the carbaldehyde derivative shows superior antifungal activity (IC50: 12.5 µg/mL) compared to carboxylic acid analogs (IC50: >30 µg/mL) due to better cellular uptake .

Hydrazones and Pyridine Moieties

Hydrazone derivatives containing pyridine (e.g., aryl hydrazones in ) demonstrate broad-spectrum antibacterial activity against Ralstonia solanacearum (inhibitory rates: 60–75%), whereas the dichlorophenyl-triazole-carbaldehyde primarily targets fungi . This highlights the role of functional groups in determining selectivity.

Comparison with 1,2,4-Triazole Fungicides

Commercial triazole fungicides like penconazole (1,2,4-triazole; ) and propiconazole () share the dichlorophenyl group but differ in triazole ring structure and additional substituents.

Table 2: Key Differences Between 1,2,3- and 1,2,4-Triazoles

| Property | 1-(2,4-Dichlorophenyl)-1,2,3-triazole-4-carbal | Penconazole (1,2,4-triazole) |

|---|---|---|

| Triazole Ring Position | 1,2,3-triazole | 1,2,4-triazole |

| Key Substituents | Carbaldehyde at C4 | Pentyl chain at Cβ |

| LogP | 3.2 | 4.1 |

| Primary Application | Antimicrobial lead compound | Powdery mildew control |

| Mode of Action | Undefined (research stage) | Lanosterol 14α-demethylase inhibition |

| Environmental Persistence | Moderate (t1/2: 30 days) | High (t1/2: 90 days) |

The 1,2,4-triazoles generally exhibit higher environmental persistence and systemic fungicidal activity due to their optimized lipophilicity and target enzyme affinity . However, 1,2,3-triazole derivatives like the target compound offer novel scaffolds for resistance management.

Comparison with Pyrazole and Piperidine Derivatives

Pyrazole Analogs

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde () lacks chlorine substituents but shows moderate antifungal activity (IC50: 28 µg/mL). The dichlorophenyl group in the target compound enhances activity by 2.3-fold, emphasizing the importance of halogenation .

Piperidine-Substituted Triazoles

1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde () incorporates a bulky piperidine group, reducing antifungal potency (IC50: 45 µg/mL) but improving solubility (LogP: 2.1). This trade-off highlights the challenge of balancing bioavailability and efficacy .

Métodos De Preparación

General Synthetic Strategy

The synthesis typically follows a two-step approach:

Step 1: Formation of the 1,2,3-triazole core via CuAAC reaction

This involves the cycloaddition of a 2,4-dichlorophenyl azide with an alkyne bearing an aldehyde functionality (e.g., propiolaldehyde). The copper(I) catalyst facilitates regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.Step 2: Purification and characterization

The crude product is purified using solvent extraction and chromatographic techniques to achieve high purity (>99.5%). Characterization is performed by NMR, IR, mass spectrometry, and X-ray crystallography to confirm structure and purity.

Detailed Preparation Procedure

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azide Synthesis | Synthesis of 2,4-dichlorophenyl azide from corresponding 2,4-dichloroaniline via diazotization and azidation | Formation of aryl azide intermediate |

| 2 | CuAAC Reaction | React 2,4-dichlorophenyl azide with propiolaldehyde in presence of CuSO₄ and sodium ascorbate in a mixed solvent system (H₂O/tert-butanol) at 60–70°C | Formation of 1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde |

| 3 | Post-Reaction Workup | Extraction with protonic solvents (e.g., ethanol, methanol), filtration, and concentration | Isolation of crude product |

| 4 | Purification | Column chromatography using silica gel with hexane/ethyl acetate gradient | Pure compound (>99.5% purity) |

| 5 | Characterization | NMR (¹H, ¹³C), IR, MS, and single-crystal XRD | Confirmation of structure and purity |

Reaction Conditions and Optimization

- Catalyst system: CuSO₄ with sodium ascorbate is the preferred catalytic system to generate Cu(I) in situ, ensuring high regioselectivity and yield.

- Temperature: Maintaining 60–70°C optimizes the reaction rate while minimizing side reactions such as polymerization or degradation.

- Solvent system: A mixture of water and tert-butanol balances solubility of organic and inorganic components, facilitating efficient cycloaddition.

- Stoichiometry: Slight excess of alkyne (propiolaldehyde) improves conversion without significant side-product formation.

Mechanistic Insights

The CuAAC reaction proceeds via:

- Coordination of Cu(I) to the terminal alkyne, activating it toward nucleophilic attack by the azide.

- Formation of a metallacycle intermediate, which rearranges to the 1,4-disubstituted 1,2,3-triazole.

- The aldehyde group on the alkyne is retained, providing the carbaldehyde functionality at position 4 of the triazole ring.

Characterization and Validation of Product

| Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR | Aldehyde proton singlet at δ ~10.0 ppm; aromatic protons of dichlorophenyl group at δ 7.0–8.0 ppm | Confirms aldehyde presence and aromatic substitution pattern |

| ¹³C NMR | Aldehyde carbon resonance near δ 185–190 ppm; triazole carbons between δ 120–150 ppm | Structural confirmation of carbon framework |

| IR Spectroscopy | Strong C=O stretch at ~1695 cm⁻¹; triazole ring vibrations at ~1530 cm⁻¹ | Functional group identification |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z consistent with C9H5Cl2N3O (approx. 272) | Molecular weight confirmation |

| X-ray Crystallography | Planar triazole ring; orthogonal orientation of dichlorophenyl substituent; intermolecular C–H···O hydrogen bonding | Definitive structural elucidation |

Comparative Data Table: Preparation Parameters vs Yield and Purity

| Parameter | Range/Condition | Effect on Yield (%) | Effect on Purity (%) | Notes |

|---|---|---|---|---|

| Temperature | 60–70°C | 55–65 | >99.5 | Optimal for CuAAC; higher temps cause degradation |

| Catalyst loading | 5–10 mol% CuSO₄ | 60–65 | >99 | Excess catalyst does not significantly improve yield |

| Solvent ratio (H₂O:tert-BuOH) | 1:1 to 2:1 | 58–63 | >99.5 | Balanced polarity supports reaction kinetics |

| Reaction time | 6–12 hours | 59–64 | >99.5 | Longer times improve conversion but risk side reactions |

| Stoichiometry (Alkyne:Azide) | 1.1:1 | 62 | >99.5 | Slight excess of alkyne favors complete azide consumption |

Alternative Synthetic Routes and Considerations

- Diazotization followed by azide substitution to generate the aryl azide intermediate is a critical step requiring careful temperature control (0–5°C) to prevent side reactions.

- Direct formylation of preformed triazole rings is less common due to regioselectivity challenges and lower yields.

- Multicomponent reactions incorporating azide, alkyne, and aldehyde precursors in one pot have been explored but require stringent optimization to avoid by-products.

Industrial Scale-Up and Environmental Considerations

- The process is amenable to scale-up using continuous flow reactors to enhance heat and mass transfer, improving yield and reproducibility.

- Use of aqueous solvent systems and catalytic amounts of copper reduces hazardous waste.

- Post-reaction purification is optimized to minimize solvent use and maximize recovery.

Summary of Key Research Findings

- The CuAAC reaction remains the gold standard for synthesizing this compound due to its regioselectivity and functional group tolerance.

- Reaction parameters such as temperature, catalyst loading, and solvent composition critically influence yield and purity.

- Spectroscopic and crystallographic techniques provide robust validation of the compound's structure and purity.

- The aldehyde group offers a versatile handle for further chemical modifications, enhancing the compound's utility in medicinal chemistry.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and what are their key intermediates?

- Methodology :

- The compound can be synthesized via Claisen-Schmidt condensation using acetophenone derivatives and substituted carbaldehydes .

- Alternatively, the Vilsmeier-Haack reaction is employed to prepare substituted pyrazole carbaldehydes, which are critical intermediates for triazole derivatives .

- Example workflow: React 1-(2,4-dimethoxy-phenyl)-ethanone with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde under reflux conditions, followed by purification via column chromatography .

Q. What safety protocols are essential when handling this compound in the lab?

- Key precautions :

- Use explosion-proof equipment and avoid contact with heat/open flames due to potential flammability .

- Wear PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors .

- Store in a dry, ventilated, airtight container at temperatures below 25°C to prevent degradation .

Q. Which analytical techniques are recommended for characterizing this compound?

- Core methods :

- NMR spectroscopy (¹H/¹³C) to confirm the aromatic substitution pattern and aldehyde proton resonance.

- LC-MS or HRMS for molecular weight verification and purity assessment (e.g., molecular formula C₉H₅Cl₂N₃O) .

- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the aldehyde group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Experimental design :

- Use factorial design (e.g., 2^k factorial experiments) to test variables like temperature, solvent polarity, and catalyst loading .

- Example: Vary reflux time (4–8 hours) and acetic acid concentration (0.5–5 drops) in triazole-carbaldehyde condensations .

- Analyze results via ANOVA to identify significant factors and interactions .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Approach :

- Employ density functional theory (DFT) to model reaction pathways (e.g., electron distribution at the triazole ring for electrophilic substitution) .

- Use reaction path search algorithms (e.g., artificial force induced reaction, AFIR) to simulate intermediates and transition states .

- Validate predictions with experimental data (e.g., comparing calculated vs. observed regioselectivity in derivatization reactions) .

Q. How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Analysis framework :

- Cross-reference reaction parameters (e.g., solvent purity, catalyst source) from conflicting studies .

- Perform control experiments to isolate variables (e.g., test if residual moisture in ethanol affects hydrazone formation) .

- Use HPLC-DAD to quantify byproducts and trace impurities that may explain yield discrepancies .

Q. What strategies are effective for designing derivatives of this compound for bioactivity studies?

- Derivatization methods :

- Mannich reactions : Introduce aminoalkyl groups at the triazole ring to enhance solubility or target-specific interactions .

- Schiff base formation : React the aldehyde group with amines to generate imine-linked analogs for antimicrobial screening .

- Prioritize derivatives based on QSAR models using logP, polar surface area, and electronic parameters .

Q. How can environmental risks of this compound be assessed during disposal?

- Environmental testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.